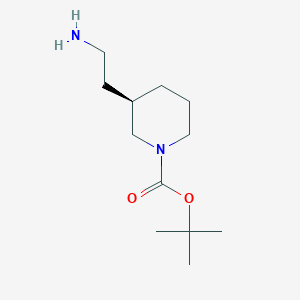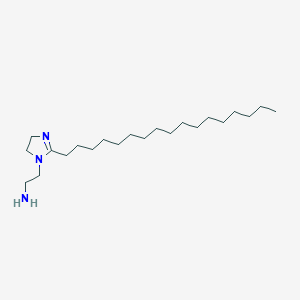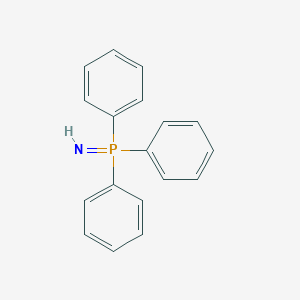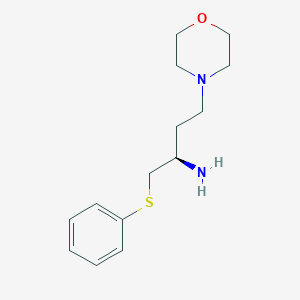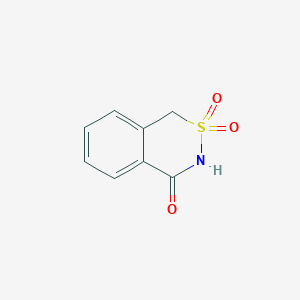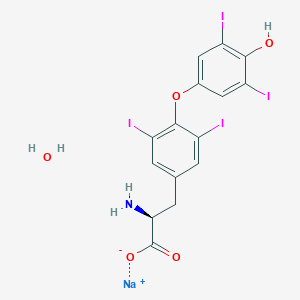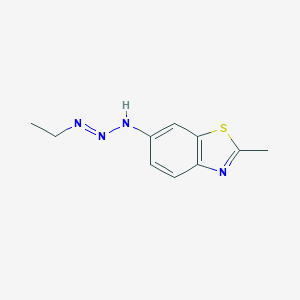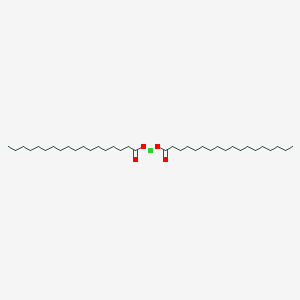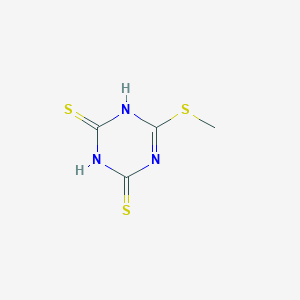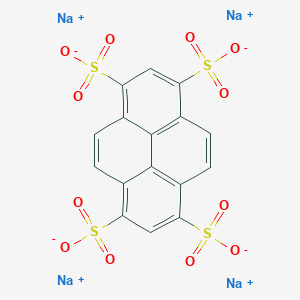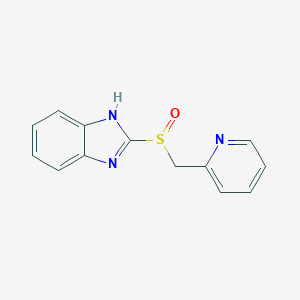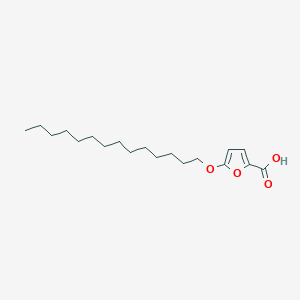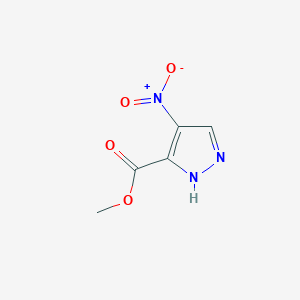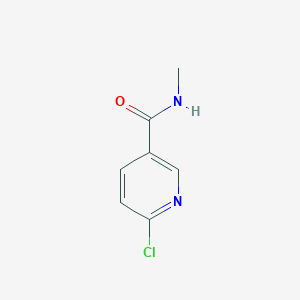
6-chloro-N-methylnicotinamide
Übersicht
Beschreibung
6-Chloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O . It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .
Molecular Structure Analysis
The InChI code for 6-chloro-N-methylnicotinamide is 1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-N-methylnicotinamide has a density of 1.3±0.1 g/cm3, a boiling point of 347.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.2±3.0 kJ/mol, and it has a flash point of 164.0±23.7 °C . The compound has an index of refraction of 1.548, a molar refractivity of 42.9±0.3 cm3, and a molar volume of 135.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Application Summary
6-chloro-N-methylnicotinamide is a derivative of nicotinamide, which is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD) . Over the past 50 years, nicotinamide has been investigated for a variety of biological applications . It has antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties . In addition to these features, nicotinamide has anti-dandruff, anti-itching, hair growth-promoting, gray hair preventing, increasing hair elasticity, and treating acne, fine lines as well as age spots properties .
Methods of Application
In a recent study, four nicotinamide derivatives, including 6-chloro-N-methylnicotinamide, were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . These compounds were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
Results and Outcomes
The antibacterial and antibiofilm (or biofilm inhibition) activity of the synthesized compounds were tested against Gram-positive bacteria S. aureus (ATCC 29,213), Methicillin-resistant Staphylococcus aureus (ATCC 43,300), Enterococcus faecalis (ATCC 29,212) and Gram-negative bacteria E. coli (ATCC 25,922), P. aeruginosa (ATCC 27,853), Klebsiella pneumoniae (ATCC 700,603) . As a result, one of the derivatives was found as the best inhibitor candidate against Enterococcus faecalis .
Nicotinamide, also known as vitamin B3, is a component of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. It’s involved in numerous biological processes, including energy metabolism, DNA repair, cell signaling, and immune function .
Given the structural similarity between 6-chloro-N-methylnicotinamide and nicotinamide, it’s possible that 6-chloro-N-methylnicotinamide could have similar biological activities. However, more research would be needed to confirm this and to explore its potential applications in more detail .
Safety And Hazards
6-Chloro-N-methylnicotinamide is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Eigenschaften
IUPAC Name |
6-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOMDZKXMQLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494337 | |
| Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methylnicotinamide | |
CAS RN |
54189-82-1 | |
| Record name | 6-Chloro-N-methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54189-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 6-chloro-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

